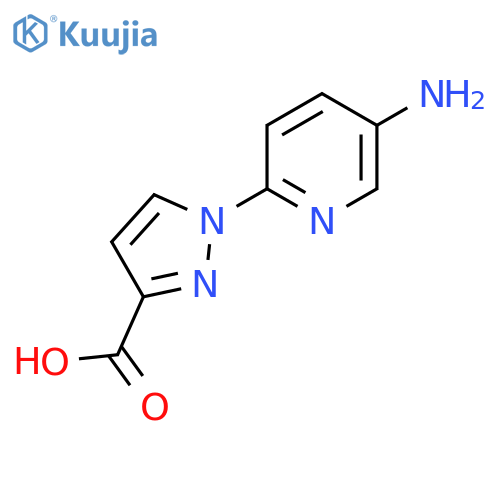

Cas no 1170447-04-7 (1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid)

1170447-04-7 structure

商品名:1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid

CAS番号:1170447-04-7

MF:C9H8N4O2

メガワット:204.18542098999

MDL:MFCD10001559

CID:4682882

1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid

- 1-(5-amino-2-pyridyl)pyrazole-3-carboxylic acid

- STK353380

- SBB026452

- ST45134960

- Z2106609629

- 1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid

-

- MDL: MFCD10001559

- インチ: 1S/C9H8N4O2/c10-6-1-2-8(11-5-6)13-4-3-7(12-13)9(14)15/h1-5H,10H2,(H,14,15)

- InChIKey: RSDSABASBDFQTN-UHFFFAOYSA-N

- ほほえんだ: OC(C1C=CN(C2C=CC(=CN=2)N)N=1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 248

- トポロジー分子極性表面積: 94

1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB502621-100 mg |

1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |

1170447-04-7 | 100MG |

€309.00 | 2022-03-01 | ||

| Enamine | EN300-92499-0.5g |

1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |

1170447-04-7 | 95.0% | 0.5g |

$889.0 | 2025-02-21 | |

| abcr | AB502621-1 g |

1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |

1170447-04-7 | 1g |

€708.50 | 2022-03-01 | ||

| Enamine | EN300-92499-1.0g |

1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |

1170447-04-7 | 95.0% | 1.0g |

$1140.0 | 2025-02-21 | |

| abcr | AB502621-250 mg |

1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |

1170447-04-7 | 250MG |

€409.30 | 2022-03-01 | ||

| 1PlusChem | 1P00JGO2-5g |

1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |

1170447-04-7 | 95% | 5g |

$3558.00 | 2023-12-26 | |

| 1PlusChem | 1P00JGO2-500mg |

1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |

1170447-04-7 | 95% | 500mg |

$1161.00 | 2023-12-26 | |

| Chemenu | CM487034-1g |

1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |

1170447-04-7 | 97% | 1g |

$450 | 2022-06-14 | |

| Enamine | EN300-92499-0.1g |

1-(5-aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid |

1170447-04-7 | 95.0% | 0.1g |

$396.0 | 2025-02-21 | |

| Matrix Scientific | 204329-1g |

1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid, 95% |

1170447-04-7 | 95% | 1g |

$1021.00 | 2023-09-07 |

1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1170447-04-7 (1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1170447-04-7)1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):410.0